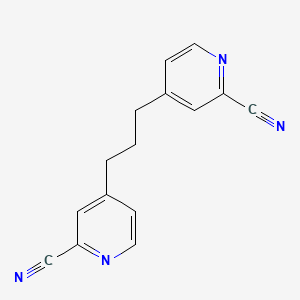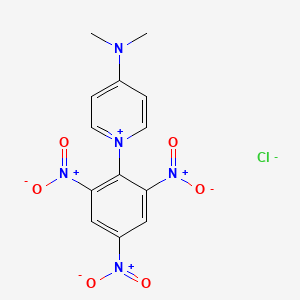
4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridin-1-ium chloride is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a dimethylamino group, a trinitrophenyl group, and a pyridinium ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridin-1-ium chloride typically involves a multi-step process. One common method includes the nitration of 4-(dimethylamino)pyridine to introduce the trinitrophenyl group. This is followed by the formation of the pyridinium ion through a quaternization reaction with a suitable alkylating agent, such as methyl chloride. The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and safety.
化学反应分析
Types of Reactions
4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of nitro groups, resulting in amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or other nucleophiles are employed under conditions that favor substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxidized derivatives, while reduction can produce amino-substituted compounds.
科学研究应用
4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials, such as dyes and polymers, due to its unique chemical properties.
作用机制
The mechanism by which 4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridin-1-ium chloride exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
相似化合物的比较
Similar Compounds
- 4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)benzene
- 4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridine
Uniqueness
Compared to similar compounds, 4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridin-1-ium chloride stands out due to its pyridinium ion structure, which imparts unique chemical and physical properties
属性
CAS 编号 |
111055-14-2 |
|---|---|
分子式 |
C13H12ClN5O6 |
分子量 |
369.72 g/mol |
IUPAC 名称 |
N,N-dimethyl-1-(2,4,6-trinitrophenyl)pyridin-1-ium-4-amine;chloride |
InChI |
InChI=1S/C13H12N5O6.ClH/c1-14(2)9-3-5-15(6-4-9)13-11(17(21)22)7-10(16(19)20)8-12(13)18(23)24;/h3-8H,1-2H3;1H/q+1;/p-1 |
InChI 键 |
MREZIHUVYZJNNF-UHFFFAOYSA-M |
规范 SMILES |
CN(C)C1=CC=[N+](C=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


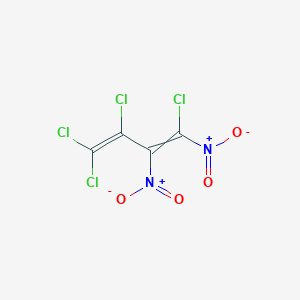
![4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14309824.png)
![[(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid](/img/structure/B14309828.png)
![4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol](/img/structure/B14309835.png)
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)
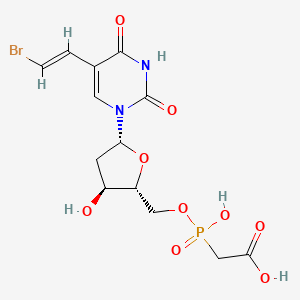

![2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14309865.png)
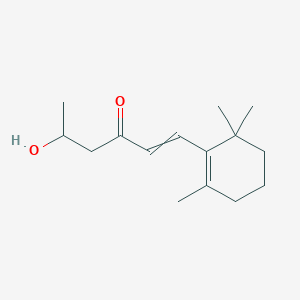
![N-[(4-Methylphenyl)methylidene]hypochlorous amide](/img/structure/B14309876.png)

![1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14309888.png)
![2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14309890.png)
